molecular formula C14H17N3O3S B6386155 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine CAS No. 1261904-97-5

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine

Cat. No.: B6386155
CAS No.: 1261904-97-5
M. Wt: 307.37 g/mol
InChI Key: IUSNSYXIBAKOID-UHFFFAOYSA-N
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Description

This compound features a pyrimidine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-t-butylsulfamoylphenyl precursor, which is then coupled with a pyrimidine derivative. The key steps include:

    Formation of 3-T-Butylsulfamoylphenyl Intermediate: This involves the sulfonation of a t-butylbenzene derivative followed by amination to introduce the sulfamoyl group.

    Coupling with Pyrimidine: The intermediate is then reacted with a pyrimidine derivative under conditions that facilitate the formation of the desired product. This step may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to modify the sulfamoyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with target molecules, while the t-butylsulfamoyl group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methylsulfamoylphenyl)-2-hydroxypyrimidine
  • 5-(3-Ethylsulfamoylphenyl)-2-hydroxypyrimidine
  • 5-(3-Isopropylsulfamoylphenyl)-2-hydroxypyrimidine

Uniqueness

5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is unique due to the presence of the t-butyl group, which provides increased steric bulk compared to its methyl, ethyl, and isopropyl analogs. This steric bulk can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-tert-butyl-3-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-14(2,3)17-21(19,20)12-6-4-5-10(7-12)11-8-15-13(18)16-9-11/h4-9,17H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSNSYXIBAKOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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